molecular formula C9H19ClN2 B8726183 N-methyl-N'-(4-chlorobutyl)piperazine

N-methyl-N'-(4-chlorobutyl)piperazine

Cat. No. B8726183
M. Wt: 190.71 g/mol
InChI Key: DTPBFSBRVXOBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-(4-chlorobutyl)piperazine is a useful research compound. Its molecular formula is C9H19ClN2 and its molecular weight is 190.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-(4-chlorobutyl)-4-methylpiperazine

InChI

InChI=1S/C9H19ClN2/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-9H2,1H3

InChI Key

DTPBFSBRVXOBOB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 L three-necked round bottomed flask was added N-methyl-piperazine (100.16 g, 1.0 mol), acetone (1000 mL), and anhydrous potassium carbonate (276.42 g, 2.0 mol, 2.0 equiv.). The flask was equipped with a mechanical stirrer and a condenser. 4-chloro-1-bromo-butane (188.6 g, 1.1 mol, 1.1 equiv.) was added dropwise under continuous stirring at room temperature over a period of 30 min. The suspension mixture was then stirred at 40° C. The progress of the reaction was monitored by TLC, which confirmed the reaction was completed after 4 hours. The mixture was cooled to room temperature and the insoluble materials were removed by filtration and washed with dichloromethane (2×100 mL). The combined filtrates were concentrated under vacuum until they became dry. The residue was then mixed with dichloromethane (500 mL). Insoluble materials were removed by filtration and washed by dichloromethane (2×100 mL). The combined filtrate and washings were concentrated and purified through a flash silica gel column, which gave the expected product as light yellow oil. (92.5 g, 48.5% yield).
Quantity
100.16 g
Type
reactant
Reaction Step One
Quantity
276.42 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
188.6 g
Type
reactant
Reaction Step Two
Yield
48.5%

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